molecular formula C6H8N4O B14592219 3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine CAS No. 61178-08-3

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine

Cat. No.: B14592219
CAS No.: 61178-08-3
M. Wt: 152.15 g/mol
InChI Key: RXRPENZIXAGJIE-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, and a triazine ring, a six-membered ring with three nitrogen atoms. Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions . The compound’s unique structure allows it to participate in a variety of chemical processes, making it valuable in scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include aziridine N-oxides, dihydrotriazines, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to alkylation and other modifications . The compound’s reactivity is primarily due to the ring strain in the aziridine ring, which makes it highly susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine-containing molecules such as aziridine-1-carbaldehyde oximes and aziridine-1-carboxamides . These compounds share the aziridine ring but differ in their functional groups and overall structure.

Uniqueness

3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine is unique due to the presence of both the aziridine and triazine rings, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions and makes it valuable for diverse applications in research and industry .

Properties

CAS No.

61178-08-3

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

3-(aziridin-1-yl)-5-methyl-2-oxido-1,2,4-triazin-2-ium

InChI

InChI=1S/C6H8N4O/c1-5-4-7-10(11)6(8-5)9-2-3-9/h4H,2-3H2,1H3

InChI Key

RXRPENZIXAGJIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=[N+](C(=N1)N2CC2)[O-]

Origin of Product

United States

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